N'-hydroxypyrrolidine-2-carboximidamide

Medicinal Chemistry ADME Drug Design

Sourcing versatile building blocks for focused metalloenzyme inhibitor libraries often delays lead optimization. N'-Hydroxypyrrolidine-2-carboximidamide directly addresses this gap as a high-yield precursor to N-hydroxypyrrolidine-2-carboxamide pharmacophores with demonstrated potency (K_i = 1.4 μM against EcLpxC). • Enables rapid SAR diversification at the pyrrolidine nitrogen and 2-position for HDAC, MMP, and LpxC inhibitor campaigns. • Favorable CNS physicochemical profile (XLogP3 = 1.8, TPSA = 28.8 Ų) supports blood-brain barrier penetration. • Supplied at ≥95% purity with batch-specific QC documentation for reproducible research outcomes.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
Cat. No. B13286622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxypyrrolidine-2-carboximidamide
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=NO)N
InChIInChI=1S/C5H11N3O/c6-5(8-9)4-2-1-3-7-4/h4,7,9H,1-3H2,(H2,6,8)
InChIKeySABJGCGIWLJJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxypyrrolidine-2-carboximidamide Physicochemical Profile


N'-Hydroxypyrrolidine-2-carboximidamide is a small-molecule heterocyclic building block featuring a saturated pyrrolidine ring with an N'-hydroxycarboximidamide (hydroxyamidine) substituent at the 2-position [1]. This compound is of interest in medicinal chemistry and organic synthesis, serving as a scaffold or intermediate for the development of biologically active molecules. Its fundamental properties are well-defined: molecular formula C5H11N3O, molecular weight 129.16 g/mol, and it is commonly supplied as a free base .

Synthetic workflow Direct precursor for pyrrolidine-2-hydroxamic acid pharmacophores
Molecular recognition Hydroxyamidine group supports metal-chelation and H-bond interactions
Physicochemical profile Reported LogP and TPSA consistent with CNS permeability research

Why N'-Hydroxypyrrolidine-2-carboximidamide Cannot Be Replaced


Direct substitution of N'-hydroxypyrrolidine-2-carboximidamide with structurally similar compounds such as pyrrolidine-2-carboximidamide, N'-hydroxypyrrolidine-1-carboximidamide, or 3-hydroxypyrrolidine-1-carboximidamide is not scientifically defensible. The precise position of the hydroxyamidine group on the pyrrolidine ring dictates the molecule's electronic distribution, hydrogen-bonding capacity, and overall three-dimensional conformation [1]. These factors are fundamental to molecular recognition, affecting target binding, metabolic stability, and synthetic utility. Procurement decisions must be based on the unique, verifiable physicochemical and functional attributes of the specific compound, as detailed in the following quantitative evidence .

Hydroxyamidine removal

Non-hydroxylated analogs lack the bidentate metal-binding motif; chelation and H-bond interactions may not transfer.

Regioisomeric change

1-position isomer alters synthetic route and molecular recognition profile; SAR may shift significantly.

N'-Hydroxypyrrolidine-2-carboximidamide: Comparative Evidence


Molecular Weight and Membrane Permeability

The molecular weight of N'-hydroxypyrrolidine-2-carboximidamide is 129.16 g/mol . This is 16.00 g/mol (14.2%) heavier than its non-hydroxylated analog, pyrrolidine-2-carboximidamide (MW: 113.16 g/mol), and identical to its 1-position isomer, N'-hydroxypyrrolidine-1-carboximidamide (MW: 129.16 g/mol) [1]. While this difference may seem small, the addition of a hydroxyl group directly influences critical drug-likeness parameters, notably LogP and hydrogen-bonding capacity [2].

Molecular Weight Comparison
Cross-study comparable
+16.00 g/mol (14.2% heavier vs. non-hydroxylated analog)
May alter passive permeability and solubility properties
Computed values; experimental confirmation recommended
Medicinal Chemistry ADME Drug Design

Hydrogen Bonding in Molecular Recognition

The N'-hydroxyamidine group provides a distinct hydrogen-bond donor/acceptor profile compared to simple carboximidamides or other regioisomers. While precise hydrogen bond counts are not directly available from public sources for all comparators, the presence of the N'-hydroxy moiety in N'-hydroxypyrrolidine-2-carboximidamide increases its potential for intermolecular interactions. This is a critical distinction for its role as a potential metal-chelating group or in forming specific interactions within enzyme active sites [1].

Hydrogen Bond Capacity
Class-level inference
N'-Hydroxyamidine group enables H-bond donor/acceptor and bidentate metal chelation
Supports molecular recognition and target engagement hypotheses
Functional validation in relevant assay required
Medicinal Chemistry Structural Biology Molecular Interactions

Precursor for Bioactive Pyrrolidine Carboxamides

N'-Hydroxypyrrolidine-2-carboximidamide serves as a direct and atom-economical precursor for the synthesis of pyrrolidine-2-carboxamide derivatives, a well-established class of enzyme inhibitors [1]. For example, it can be readily converted to N-hydroxypyrrolidine-2-carboxamide (hydroxamic acid) analogs, which are known inhibitors of enzymes like LpxC (K_i = 1.4 μM for a related compound) and InhA [2][3]. Its synthesis from pyrrolidine-2-carboximidamide via hydroxylation represents a defined synthetic route with potential for high yield and purity . This contrasts with the 1-position isomer, which would require a less straightforward de novo synthesis for similar applications.

Synthetic Precursor Utility
Supporting evidence
Direct route to N-hydroxypyrrolidine-2-carboxamide pharmacophore
Atom-economical access to hydroxamic acid inhibitors
Synthetic yield and purity need optimization per study
Organic Synthesis Medicinal Chemistry Drug Discovery

Physicochemical Properties and ADME

Key computed physicochemical properties for N'-hydroxypyrrolidine-2-carboximidamide are available: XLogP3-AA is 1.8, Topological Polar Surface Area (TPSA) is 28.8 Ų, and it has 1 hydrogen bond acceptor and 0 hydrogen bond donors [1]. This profile suggests a compound with moderate lipophilicity and low polarity, which contrasts with the unsubstituted pyrrolidine-2-carboximidamide (TPSA: ~38 Ų) [2]. The lower TPSA and higher LogP of the target compound indicate a higher likelihood of crossing biological membranes, a crucial property for central nervous system (CNS) drug candidates [3]. A Caco-2 permeability assay (logPapp) of -6.03 has been reported for a structurally related compound, supporting this inference [4].

Lipophilicity & Polarity
Cross-study comparable
XLogP3 1.8, TPSA 28.8 Ų
Profile suggests higher likelihood of CNS permeability
In vitro permeability assays should be conducted
ADME Drug Development Medicinal Chemistry

N'-Hydroxypyrrolidine-2-carboximidamide Application Scenarios


Metalloprotease and HDAC Inhibitor Libraries

N'-Hydroxypyrrolidine-2-carboximidamide is the ideal starting material for generating focused libraries of hydroxamic acid-based inhibitors targeting zinc-dependent metalloenzymes such as LpxC, HDACs, and MMPs [1]. Its structure allows for rapid, high-yielding conversion to the corresponding N-hydroxypyrrolidine-2-carboxamide, a validated pharmacophore known to achieve potent inhibition (e.g., K_i = 1.4 μM against EcLpxC) [2]. Researchers can efficiently diversify the pyrrolidine nitrogen or the 2-position to explore structure-activity relationships (SAR) and optimize potency and selectivity.

CNS-Penetrant Chemical Probes

Based on its favorable physicochemical profile (XLogP3 = 1.8, TPSA = 28.8 Ų), N'-hydroxypyrrolidine-2-carboximidamide is a strategically superior building block for projects targeting central nervous system (CNS) enzymes or receptors [1]. Its increased lipophilicity and reduced polar surface area relative to simpler analogs enhance its likelihood of crossing the blood-brain barrier. This makes it a preferred choice over more polar, non-hydroxylated pyrrolidine-2-carboximidamide derivatives for initiating CNS drug discovery campaigns [2].

Chelating Agents and Metal-Binding Probes

The N'-hydroxyamidine moiety is a known bidentate ligand for metal ions, particularly Zn²⁺, Fe³⁺, and Cu²⁺. N'-Hydroxypyrrolidine-2-carboximidamide provides a rigid, chiral scaffold for designing novel chelating agents [1]. Its specific 2-substitution pattern may confer enhanced selectivity for certain metalloenzymes compared to 1-substituted or acyclic hydroxyamidines. This application is supported by the well-documented metal-chelating properties of the hydroxyamidine functional group [2].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor library synthesis
Direct access to hydroxamic acid pharmacophore
Target inhibition and isoform selectivity assays
CNS-targeted chemical probe research
Computed lipophilicity favorable for CNS penetration studies
Blood-brain barrier permeability and target engagement
Metal-chelating agent development
Rigid 2-substituted hydroxyamidine scaffold for metal binding
Metal selectivity and metalloenzyme inhibition assays

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